5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)-

描述

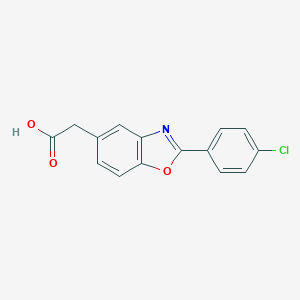

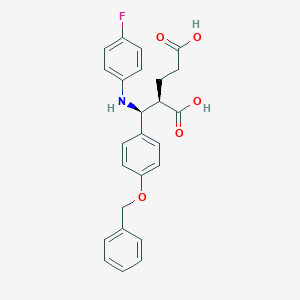

The compound "5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)-" is a derivative of benzoxazole with anti-inflammatory properties. It is characterized by the presence of a benzoxazole ring system substituted with a 4-chlorophenyl group and an alpha-methylacetic acid moiety. This structure has been found to be significant in the development of compounds with notable anti-inflammatory activity, as demonstrated by the high activity of similar compounds in reducing carrageenin-induced rat paw edema .

Synthesis Analysis

The synthesis of benzoxazole derivatives typically involves the formation of the benzoxazole ring followed by various functionalization steps to introduce different substituents. For instance, the synthesis of 2-aryl-5-benzoxazolealkanoic acid derivatives has been achieved by introducing an alpha-methylacetic substitution at the 5 position, which was found to be preferable over other substituents like esters, amides, alcohols, amines, or tetrazoles . Other related compounds, such as ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, have been synthesized and evaluated for their hypolipidemic activities, indicating the versatility of the benzoxazole scaffold in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives has been investigated using various spectroscopic and computational methods. For example, a study on 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole utilized FT-IR, NMR, and computational studies to optimize the molecular structure and analyze the vibrational frequencies. The HOMO and LUMO analysis was used to determine charge transfer within the molecule, and the stability was assessed using NBO analysis. The molecular electrostatic potential (MEP) was also performed, indicating the compound's suitability for further nonlinear optical (NLO) studies .

Chemical Reactions Analysis

Benzoxazole derivatives undergo various chemical reactions that are essential for their functionalization and activity. For example, the Vilsmeier–Haack reaction has been employed to synthesize (5,7-dichloro-1,3-benzoxazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, which were tested for antimicrobial and analgesic activities . The reactivity of these compounds allows for the introduction of diverse functional groups, which can significantly alter their biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives are influenced by their molecular structure. The presence of halogen substituents, such as chlorine or bromine, can enhance the lipophilicity of the compounds, which may affect their bioavailability and distribution in biological systems . The anti-inflammatory activity of these compounds has been linked to their ability to reduce edema in animal models, and their hypolipidemic activities have been demonstrated in reducing serum cholesterol and triglyceride levels . The antimicrobial properties of certain benzoxazole derivatives have also been highlighted, showing broad-spectrum activity against Gram-positive and Gram-negative bacteria .

科学研究应用

Synthesis and Anti-Psoriatic Applications

- Anti-Psoriatic Drug Development : 2-(4-Chlorophenyl)-5-benzoxazoleacetic acid (CBA) and its ester have been synthesized and evaluated for anti-psoriatic activities using an imiquimod-induced psoriatic mouse model. Both topical and oral administration of CBA and its ester significantly reduced psoriasis symptoms, with effects comparable to those produced by Clobetasol propionate, a reference drug. This research suggests the potential of CBA derivatives for clinical use in psoriasis treatment (Ayoub et al., 2022).

Antimicrobial and Cytotoxic Properties

- Antimicrobial and Antitumor Activities : Synthesis and biological evaluation of 2‐(Halophenyl)benzoxazole‐5‐Carboxylic Acids, including 2-(4-Chlorophenyl)benzoxazole-5-carboxylic acid, have shown significant anti-inflammatory and cytotoxic activities. One derivative exhibited excellent cytotoxic activity against human prostate carcinoma epithelial cell lines, with better performance than the standard drug doxorubicin, highlighting the importance of halogenation in medicinal chemistry (Thakral et al., 2022).

Synthesis Techniques and Optimization

- Optimized Synthesis Methods : The synthesis of 5-amino-2-(P-aminophenyl) benzoxazole, a related compound, was optimized to improve yield and purity, demonstrating the effectiveness of specific reaction conditions. This research contributes to the development of synthesis methods for benzoxazole derivatives, which can be applied to the production of 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)-derivatives for further research and application in drug development (Song Mei-xia, 2011).

Green Synthesis Approaches

- Environmentally Benign Synthesis : Novel benzoxazoles, including those related to 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)-, were synthesized using ultrasound irradiation as a green process. This method offers an environmentally friendly alternative for synthesizing benzoxazole derivatives, contributing to sustainable chemistry practices (Nikpassand et al., 2016).

安全和危害

属性

IUPAC Name |

2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO3/c16-11-4-2-10(3-5-11)15-17-12-7-9(8-14(18)19)1-6-13(12)20-15/h1-7H,8H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQBAVJCSIXDBPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20199243 | |

| Record name | 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- | |

CAS RN |

51234-85-6 | |

| Record name | 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051234856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methanone, bis(benzo[b]thien-2-yl)-](/img/structure/B130069.png)

![(E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-3-(propoxymethyl)phenyl]propan-1-one](/img/structure/B130073.png)

![Benzo[b]thiophene-D6](/img/structure/B130079.png)

![[1-(1-Benzothiophen-2-yl)ethyl]urea](/img/structure/B130085.png)

![{4-[(2-Ethyl-5,7-dimethyl-3h-imidazo[4,5-b]pyridin-3-yl)methyl]-2,6-dipropylphenoxy}(phenyl)acetic acid](/img/structure/B130098.png)